molecular formula C9H6F3NO B13085683 2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B13085683
M. Wt: 201.14 g/mol
InChI Key: LMKUVDWHJBPBPQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile

Uniqueness

2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the hydroxymethyl and trifluoromethyl groups on the benzonitrile core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

2-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(4-13)7(8)5-14/h1-3,14H,5H2

InChI Key

LMKUVDWHJBPBPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CO)C#N

Origin of Product

United States

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